molecular formula C17H13N3O3 B2528831 6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one CAS No. 922880-85-1

6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one

Cat. No.: B2528831
CAS No.: 922880-85-1
M. Wt: 307.309
InChI Key: NVOHRMBVZNKQHJ-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core substituted with a benzodioxole moiety at position 6 and a pyridinylmethyl group at position 2. This compound is structurally distinct from other pyridazinone derivatives due to its unique substitution pattern, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-17-6-4-14(13-3-5-15-16(8-13)23-11-22-15)19-20(17)10-12-2-1-7-18-9-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHRMBVZNKQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyridazinone ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinone ring or the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in cellular pathways. The compound may exert its effects through the modulation of oxidative stress pathways, inhibition of specific enzymes, or interaction with DNA.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one, a comparison with structurally analogous compounds is provided below.

Key Observations

Structural Diversity: The target compound’s pyridazinone core differentiates it from benzoimidazoles () and benzofurans (), which may exhibit distinct electronic properties and binding affinities in biological systems. Substituents such as the pyridinylmethyl group are less common in pyridazinone derivatives compared to halides (e.g., 5-chloro in ) or aryl groups .

Synthetic Strategies: The target compound’s synthesis likely involves alkylation at the pyridazinone nitrogen, analogous to the method for 5-chloro-6-phenylpyridazin-3(2H)-ones (). However, the benzodioxole and pyridinylmethyl groups may require specialized reagents or protection/deprotection steps . In contrast, benzofuran derivatives () rely on Pd-catalyzed cross-coupling, highlighting divergent synthetic routes for structurally distinct heterocycles.

The pyridinylmethyl substituent introduces a basic nitrogen, which may increase solubility in acidic environments compared to non-nitrogenous analogs like 6-phenylpyridazinones .

Pyridazinones with halogen substituents (e.g., 5-chloro in ) are often explored as kinase inhibitors or antimicrobial agents, indicating that substitution patterns critically influence target selectivity .

Biological Activity

The compound 6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, emphasizing its therapeutic implications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_3

This compound features a benzo[d][1,3]dioxole moiety, known for its diverse biological activities, and a pyridazinone core which is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. The presence of the pyridazinone scaffold enhances this activity due to its ability to interact with biological targets involved in cell proliferation and apoptosis.

Compound Cell Line IC50 (µM) Mechanism of Action
This compoundMCF-7 (Breast)10Induces apoptosis via caspase activation
Related Compound AHeLa (Cervical)5Inhibits DNA synthesis

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Studies indicate that it exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the efficacy of the compound against breast cancer cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers such as cleaved PARP and caspase-3 activation.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of this compound against common pathogens responsible for skin infections. The study found that the compound effectively inhibited bacterial growth in vitro and showed promise for topical application formulations.

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